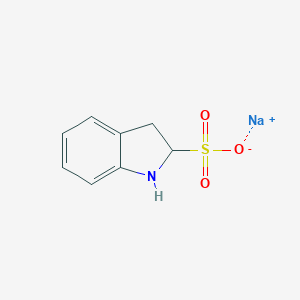

Sodium indoline-2-sulfonate

Overview

Description

Sodium indoline-2-sulfonate: is a chemical compound derived from indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium indoline-2-sulfonate can be synthesized through the reaction of indole with aqueous ethanolic sodium bisulfite. This reaction produces this compound, which is a substituted aniline. The reaction typically involves electrophilic substitution at the 5-position of the indole ring .

Industrial Production Methods: The industrial production of this compound involves optimizing reaction conditions to achieve high yields. Factors such as reaction time, solvent composition, and bisulfite usage are adjusted to consistently obtain yields greater than 97% .

Chemical Reactions Analysis

Types of Reactions: Sodium indoline-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions are common, particularly at the 5-position of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted indoles .

Scientific Research Applications

Chemical Synthesis

Precursor for Indole Derivatives

Sodium indoline-2-sulfonate serves as a precursor for the synthesis of 5-substituted indoles, which are crucial in drug development and the creation of biologically active compounds. The electrophilic substitution occurs at the 5-position of the indole ring, allowing for the formation of various derivatives that exhibit diverse biological activities .

Synthetic Pathways

The synthesis typically involves the reaction of indole with sodium bisulfite in an aqueous ethanolic solution. This method has been optimized to yield high purity and consistent results. For instance, modifications in reaction parameters have led to yields exceeding 98% for certain derivatives .

| Compound | Yield (%) |

|---|---|

| 5-Bromoindole | 80 |

| 5-Iodoindole | 57 |

| 5-Cyanoindole | 62 |

| 5-Nitroindole | 74 |

| 5-Aminoindole | 57 |

Biological Applications

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit significant biological activities, including:

- Antiviral Properties : Some derivatives have shown effectiveness against viruses like HIV, with specific compounds inhibiting integrase activity.

- Anticancer Activity : Indole derivatives are being explored for their potential to induce apoptosis in cancer cells, making them candidates for cancer therapy .

- Anti-inflammatory Effects : Compounds derived from this compound have been studied for their ability to modulate inflammatory pathways .

Case Studies

Industrial Applications

Dyes and Pigments Production

this compound is utilized in the synthesis of dyes and pigments due to its sulfonate group, which enhances solubility and stability. This application is particularly relevant in industries requiring high-performance colorants .

Mechanism of Action

The mechanism of action of sodium indoline-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with various biological molecules. This interaction can lead to the modulation of cellular processes and pathways, contributing to its biological activities .

Comparison with Similar Compounds

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Indole-2-carboxylic acid: Another indole derivative with applications in pharmaceuticals and research.

Indole-3-carbinol: Known for its anticancer properties and use in dietary supplements.

Uniqueness of Sodium Indoline-2-Sulfonate: this compound is unique due to its specific substitution pattern at the 5-position of the indole ring. This substitution enhances its reactivity and allows for the synthesis of a wide range of biologically active compounds. Its ability to undergo electrophilic substitution reactions makes it a valuable intermediate in the synthesis of various indole derivatives .

Biological Activity

Overview

Sodium indoline-2-sulfonate is a synthetic compound that belongs to the indole family, known for its diverse biological activities. The compound has been investigated for its potential in synthesizing 5-substituted analogs of melatonin, which may have implications for therapeutic applications in various medical fields, including oncology and neurobiology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Target of Action : this compound primarily targets the synthesis of 5-substituted indole derivatives. These derivatives can influence several physiological processes due to their structural similarity to melatonin.

Mode of Action : The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the nitrogen atom. This reaction is crucial for forming various biologically active compounds that can interact with multiple receptors in the body.

Biochemical Pathways : The pathways affected by this compound are likely those involved in melatonin's physiological actions, including sleep regulation, immune function, and antioxidant defense mechanisms. The compound's ability to revert back to indole under certain conditions suggests a dynamic stability that can impact its long-term cellular effects.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Anticancer Activity : Indole derivatives, including this compound, have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds derived from indoles can effectively inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : Research indicates that this compound may inhibit key enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), thereby reducing inflammation in vivo .

- Antimicrobial Properties : Indole derivatives are also noted for their antimicrobial activity against a range of pathogens. This property could be beneficial in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

- Antiproliferative Studies : A study evaluated various indole derivatives' effects on breast cancer cell lines (MCF-7). Compounds similar to this compound showed IC50 values indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

- Inflammation Models : In murine models of inflammation (zymosan-induced peritonitis), this compound demonstrated significant anti-inflammatory effects by inhibiting 5-LOX and sEH activities, suggesting potential therapeutic applications in inflammatory diseases .

- Molecular Docking Studies : Computational analyses have indicated that this compound and its analogs can effectively bind to specific enzyme active sites, providing insights into their mechanism of action at the molecular level .

Properties

IUPAC Name |

sodium;2,3-dihydro-1H-indole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNPRQKIWHMSOA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635468 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26807-68-1 | |

| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.